1-Butyl-2,3-dimethylimidazolium iodide

Beschreibung

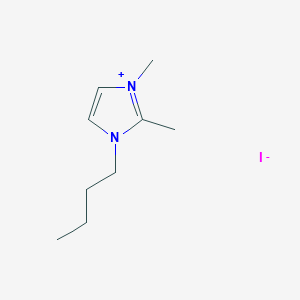

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

1-butyl-2,3-dimethylimidazol-3-ium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N2.HI/c1-4-5-6-11-8-7-10(3)9(11)2;/h7-8H,4-6H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUCVYVCYVDQICM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C[N+](=C1C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047908 | |

| Record name | 1-Butyl-2,3-dimethylimidazolium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108203-70-9 | |

| Record name | 1-Butyl-2,3-dimethylimidazolium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Characterization of Bmimi and Analogues

Convenient Synthesis Routes of 1-Butyl-2,3-dimethylimidazolium Iodide

The preparation of this compound is typically achieved through a straightforward quaternization reaction. This method offers a convenient and efficient pathway to this important ionic liquid.

Reaction Pathways and Optimization of Reaction Conditions

The most common and convenient synthesis of this compound involves the direct reaction of 1,2-dimethylimidazole (B154445) with 1-iodobutane (B1219991). researchgate.net This is a type of SN2 reaction where the nitrogen atom of the imidazole (B134444) ring attacks the electrophilic carbon of the alkyl halide, leading to the formation of the desired imidazolium (B1220033) salt. monmouthcollege.edu

The general reaction scheme is as follows: 1,2-dimethylimidazole + 1-iodobutane → this compound

Optimization of reaction conditions is key to achieving high yields and purity. While some procedures involve heating the reaction mixture, others proceed at room temperature over a longer duration. For instance, a mixture of 1,2-dimethylimidazole and 1-bromobutane (B133212) (a related halide) can be stirred at 70°C for a week to yield the corresponding bromide salt. google.com Another approach involves heating the reactants at 60°C for five days to achieve nearly quantitative conversion. rsc.org Microwave irradiation has also been employed to accelerate the reaction, with heating at 120°C for 30 minutes being an effective method. rsc.org

After the reaction is complete, the crude product is often a solid. Purification typically involves washing the product with a suitable solvent, such as tert-butyl methyl ether, to remove any unreacted starting materials. sapub.org The final product can then be dried under vacuum to remove any residual solvent. google.com

Anion Exchange Strategies for Derivative Synthesis

The synthesis of derivatives of this compound can be readily accomplished through anion exchange, also known as metathesis. nih.gov This strategy allows for the replacement of the iodide anion with a variety of other anions, thereby tuning the physicochemical properties of the ionic liquid for specific applications.

A common method for anion exchange involves the use of an anion exchange resin. researchgate.net For example, an imidazolium halide can be passed through a column packed with a resin loaded with the desired anion. This process quantitatively exchanges the halide for the new anion. researchgate.net

Another approach is to react the imidazolium iodide with a salt containing the desired anion. For instance, reacting 1-(1-ethylpropyl)-3-methylimidazolium iodide with silver tetrafluoroborate (B81430) results in the precipitation of silver iodide, leaving the imidazolium cation with the tetrafluoroborate anion in solution. rsc.org The completeness of the anion exchange can be verified by testing for the absence of the original halide anion, for example, using a silver nitrate (B79036) test for iodide. rsc.org This method is versatile and has been used to synthesize a range of imidazolium-based ionic liquids with different anions, such as methanesulfonate, bis(trifluoromethanesulfonyl)imide, dichloroacetate, tetrafluoroborate, and hydrogen sulfate. nih.gov

Spectroscopic and Diffraction-Based Elucidation of Molecular and Crystal Structures

A thorough understanding of the molecular and crystal structure of this compound is essential for correlating its structure with its properties. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are invaluable for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful tool for confirming the structure of this compound in solution. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom in the molecule. researchgate.net

The ¹H NMR spectrum of this compound displays characteristic signals for all the protons in the cation. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (B1202638) (TMS).

While specific data for this compound was not found in the provided search results, representative data for the closely related 1-butyl-3-methylimidazolium bromide ([C4mim]Br) in CDCl₃ shows the following signals: a triplet for the terminal methyl group of the butyl chain, multiplets for the methylene (B1212753) groups of the butyl chain, a singlet for the methyl group on the nitrogen, a singlet for the proton between the two nitrogen atoms in the imidazolium ring, and singlets for the other two protons on the imidazolium ring. rsc.org Similar patterns would be expected for the iodide analogue, with slight variations in chemical shifts due to the different anion.

| Proton Assignment | Chemical Shift (δ) in ppm (CDCl₃) |

| N-CH-N | 10.23 |

| NCHCHN | 7.61 |

| NCHCHN | 7.48 |

| N-CH₂CH₂CH₂CH₃ | 4.24 |

| NCH₃ | 4.03 |

| NCH₂CH₂CH₂CH₃ | 1.81 |

| NCH₂CH₂CH₂CH₃ | 1.29 |

| NCH₂CH₂CH₂CH₃ | 0.85 |

| Note: This data is for the analogous 1-butyl-3-methylimidazolium bromide and serves as a representative example. rsc.org |

The ¹³C NMR spectrum provides information about the carbon skeleton of the 1-butyl-2,3-dimethylimidazolium cation. The spectrum will show distinct peaks for each unique carbon atom in the molecule.

For the related 1-butyl-3-methylimidazolium cation, the ¹³C NMR spectrum in CDCl₃ shows signals for the carbon atom between the two nitrogens (N-C-N), the other two carbons in the imidazolium ring, the carbons of the butyl chain, and the methyl group attached to the nitrogen. rsc.org The chemical shifts for this compound would be similar, with potential slight shifts due to the different anion and the additional methyl group at the C2 position.

| Carbon Assignment | Chemical Shift (δ) in ppm (CDCl₃) |

| N-C-N | 136.31 |

| NCHCHN | 123.59 |

| NCHCHN | 122.17 |

| N-CH₂CH₂CH₂CH₃ | 49.29 |

| NCH₃ | 36.57 |

| NCH₂CH₂CH₂CH₃ | 31.95 |

| NCH₂CH₂CH₂CH₃ | 19.21 |

| NCH₂CH₂CH₂CH₃ | 13.29 |

| Note: This data is for the analogous 1-butyl-3-methylimidazolium hydroxide (B78521) and serves as a representative example. rsc.org |

X-ray Crystallography for Solid-State Structure Determination

The precise three-dimensional arrangement of ions in the solid state is fundamental to understanding the physical and chemical properties of ionic liquids. X-ray crystallography provides definitive insights into the crystal packing, interionic distances, and specific interactions that govern the material's structure. For this compound ([Bdmim]I), single-crystal X-ray diffraction has elucidated its detailed solid-state architecture. researchgate.net

Crystal System and Space Group Analysis

This compound crystallizes in the monoclinic crystal system. researchgate.net The specific space group determined from crystallographic analysis is P21/c. This space group indicates a centrosymmetric crystal structure. The analysis reveals that there are eight formula units (Z = 8) of [Bdmim]I contained within the unit cell. researchgate.net

Unit Cell Parameter Investigations

Detailed investigations of the single crystal structure of this compound have yielded precise unit cell parameters. These parameters define the dimensions and shape of the fundamental repeating unit of the crystal lattice. The determined values are summarized in the table below. researchgate.net

| Parameter | Value |

| a | 10.821(2) Å |

| b | 14.221(3) Å |

| c | 15.079(2) Å |

| α | 90° |

| β | 90.01(3)° |

| γ | 90° |

| Volume | 2319.4(7) ų |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Z | 8 |

This data is based on single-crystal X-ray crystallography of this compound. researchgate.net

Interionic Interactions and Packing Arrangements, including Hydrogen Bonding and π Stacking

Unlike some other imidazolium-based salts, such as its bromide analogue which forms double layers with stacked imidazolium rings, the crystal structure of this compound does not exhibit any π–π stacking interactions between the imidazolium rings of the cations. researchgate.net The absence of this interaction type is a distinguishing feature of its solid-state arrangement.

X-ray Photoelectron Spectroscopy (XPS) for Electronic Structure and Atomic Environment

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to investigate the elemental composition and chemical environment of atoms within a material. For ionic liquids, XPS provides direct insight into the electronic structure of the constituent ions. reading.ac.uk

Core Level Binding Energy Analysis

XPS analysis involves irradiating a sample with X-rays and measuring the kinetic energy of the photoelectrons emitted from the core atomic levels. The binding energy of these electrons is characteristic of the element and its local chemical environment. In the study of imidazolium-based ionic liquids, high-resolution scans of core levels, particularly C 1s and N 1s, are analyzed. reading.ac.ukrsc.org

The measured binding energies can reveal significant variations that reflect the charge distribution within the cation. rsc.org For instance, different carbon atoms within the 1-butyl-2,3-dimethylimidazolium cation (e.g., those in the imidazolium ring versus the butyl chain) are expected to have distinct C 1s binding energies. While specific binding energy data for this compound is not detailed in the provided research, analysis of similar imidazolium ionic liquids shows distinct peaks that can be assigned to alkyl carbons, heteroatom-bonded carbons, and carbons in different parts of the ring. For example, in the related compound [C₂C₁Im][TfO], C 1s signals are observed at 287.8 eV and 286.9 eV, assigned to specific carbon atoms in the imidazolium cation. mdpi.com These analyses confirm that the ground state electronic structure of an ionic liquid can be directly inferred from XPS measurements. reading.ac.uk

Charge Correction Methodologies in XPS Studies

A significant challenge in the XPS analysis of ionic liquids is the electrical charging of the surface that can occur during the experiment. researchgate.netrsc.org The emission of photoelectrons from the surface can lead to a build-up of positive charge, which in turn shifts the measured binding energies of the photoelectron peaks. researchgate.net This phenomenon necessitates the use of a reliable charge correction method to obtain accurate and reproducible binding energy data. researchgate.netrsc.org

Without charge correction, the absolute binding energy values can be shifted, making comparisons between different samples or studies unreliable. researchgate.net One effective charge correction strategy involves using an internal reference that is part of the ionic liquid's chemical structure. For imidazolium-based ionic liquids, the long alkyl chains (CnH2n+1, where n ≥ 8) on the cation have been investigated as potential internal references for this purpose. researchgate.netrsc.org By setting the binding energy of the main C 1s peak from these aliphatic carbons to a standard value, the binding energies of other elements in the sample can be accurately corrected. This approach allows for meaningful comparisons of electronic structures across a wide range of ionic liquid systems. rsc.org

Electronic Environment of Anion-Based Components

The nature of the anion-cation interactions directly impacts macroscopic properties such as viscosity, conductivity, and solubility, as well as microscopic phenomena relevant to applications in catalysis and electrochemistry. acs.orgnih.gov The electronic environment of the metal center of a catalyst, for instance, is a major factor controlling its catalytic activity, and the nature of the ionic liquid anion has been shown to have a determining influence. rsc.org

Advanced techniques, particularly X-ray photoelectron spectroscopy (XPS), are instrumental in probing the electronic environment of the constituent ions. core.ac.ukrsc.org XPS measures the core-level electron binding energies of atoms, providing a direct experimental handle on the electron density and the electrostatic potential experienced by that atom. acs.org Variations in these binding energies reflect changes in the chemical and electrostatic environment of the anion.

In the solid state, the electronic environment is shaped by the specific packing and intermolecular contacts within the crystal lattice. X-ray crystallography on this compound has revealed key details about the iodide anion's immediate surroundings. researchgate.netznaturforsch.com Unlike its bromide analogue, which exhibits significant π-stacking interactions between the imidazolium rings, the crystal structure of [BMMI]I does not show such interactions. znaturforsch.com The primary interactions governing the iodide's environment are direct contacts with hydrogen atoms of the cation. The closest interionic I···H contacts are reported to be in the range of 2.914(1) to 3.196(1) Å. researchgate.netznaturforsch.com These distances are indicative of the strength and geometry of the hydrogen bonding between the iodide anion and the imidazolium cation, which are fundamental to defining the anion's electronic state.

A comparison with the bromide analogue highlights the anion's role in structuring the ionic liquid. The shorter and more localized Br···H contacts in 1-butyl-2,3-dimethylimidazolium bromide suggest a different, and likely stronger, interaction landscape compared to the more diffuse iodide anion. researchgate.netznaturforsch.com This difference in interaction underpins the variation in their crystal packing and, by extension, their electronic properties.

The electronic environment of the iodide anion is not static and can be systematically tuned, for example, by creating mixtures with other ionic liquids. core.ac.uk By mixing [BMMI]I with another ionic liquid sharing the same cation but a different anion, the electrostatic field around the iodide anion can be modified, leading to a predictable shift in its electronic binding energies. core.ac.ukrsc.org This tunability provides a powerful method for designing ionic liquids with precisely controlled properties for specific applications.

Interactive Data Table: Interionic Contact Distances in 1-Butyl-2,3-dimethylimidazolium Halides

The following table presents comparative crystallographic data on the shortest interionic contacts between the halide anion (X⁻) and cation hydrogens (H) for this compound and its bromide analogue. This data provides insight into the immediate electronic environment of the anion in the solid state.

| Compound | Anion | Closest Interionic X···H Contact Range (Å) | π–π Stacking Interactions | Crystal System | Space Group |

|---|---|---|---|---|---|

| This compound | I⁻ | 2.914(1) – 3.196(1) | No | Monoclinic | P21/c |

| 1-Butyl-2,3-dimethylimidazolium bromide | Br⁻ | 2.733(1) – 2.903(1) | Yes | Monoclinic | P21/n |

Advanced Computational and Theoretical Investigations of Bmimi Systems

Quantum Chemical Studies on Conformation and Intermolecular Interactions

Quantum chemical studies are fundamental to elucidating the static properties of BMImI, including its most stable structures, the nature of the forces holding the ions together, and the distribution of electrons within the system.

Density Functional Theory (DFT) is a cornerstone of computational research on ionic liquids, enabling detailed analysis of the conformational landscape of the 1-butyl-2,3-dimethylimidazolium ([BMMIM]⁺) cation. The flexibility of the butyl chain is a key determinant of the physical state and properties of the ionic liquid.

In the solid state, the [BMMIM]⁺ cation can adopt several conformations. X-ray crystallography studies of 1-butyl-2,3-dimethylimidazolium iodide have identified its crystal structure, revealing specific arrangements of the ions in the lattice. researchgate.net The conformation of the butyl group is characterized by the torsion angles along its carbon-carbon bonds. Studies on various [BMMIM]⁺ salts have shown that the butyl chain commonly exists in trans (anti) or gauche conformations. nih.gov The table below summarizes the typical conformations observed for the butyl chain in related imidazolium (B1220033) salts.

| Conformation | Torsion Angle Range | Stability |

| trans (t) | 170° to 179° | Generally more stable |

| gauche (g) | 63° to 97° | Slightly less stable |

DFT calculations on related 1-alkyl-2,3-dimethylimidazolium nitrate (B79036) salts have shown that the thermal stability tends to decrease as the length of the alkyl chain on the cation increases. nih.govmdpi.com This suggests that the conformational flexibility and intermolecular interactions of the butyl group play a crucial role in the decomposition pathways of the ionic liquid.

Hydrogen bonding is a critical intermolecular interaction in imidazolium-based ionic liquids, significantly influencing their properties. In the [BMMIM]⁺ cation, the hydrogen atoms on the imidazolium ring and the alkyl chain can act as hydrogen bond donors, interacting with the iodide anion.

Structural characterization of solid this compound has provided precise measurements of the distances between the iodide anion and the hydrogen atoms of the cation. researchgate.net The closest interionic contacts (I···H) are observed to be in the range of 2.914 Å to 3.196 Å, which is indicative of hydrogen bonding interactions. researchgate.net

Computational vibrational spectroscopy, through the simulation of Infrared (IR) and Raman spectra, is a powerful technique for analyzing these hydrogen bonds. By calculating the vibrational frequencies of the C-H bonds, researchers can identify shifts that occur upon the formation of hydrogen bonds with the anion. For instance, studies on the closely related 1-butyl-2,3-dimethylimidazolium tetrafluoroborate (B81430) ([BMMIM][BF₄]) have used this method to determine that hydrogen atoms on the methyl group attached to the N3 position are preferred hydrogen-bond donors.

Natural Bond Orbital (NBO) analysis is a computational method used to study the distribution of electron density within a molecule and the nature of the interactions between orbitals. For an ionic liquid like BMImI, NBO analysis can quantify the charge on each atom and reveal the extent of charge transfer from the anion to the cation.

Computational studies on the interaction of halide anions with the similar 1-butyl-3-methylimidazolium cation show that the large iodide anion can locate itself both in the plane of the imidazolium ring and above or below it with nearly equal energy. This contrasts with smaller anions like chloride, which strongly prefer to be in the plane of the ring. The calculated interaction energy for the ion pair provides a measure of the strength of the cation-anion bond.

Table of Cation-Anion Interaction Energies for [bmim]⁺ Halides Data for the closely related 1-butyl-3-methylimidazolium [bmim]⁺ cation.

| Anion | Interaction Energy (kcal/mol) |

|---|---|

| Cl⁻ | -88.4 |

| Br⁻ | -86.4 |

| I⁻ | -79.0 |

The interaction energy is predominantly electrostatic, though induction energy can contribute 13–21% to the total attraction. nih.gov In solid this compound, the iodide anions are positioned such that there are no significant π-stacking interactions between the imidazolium rings of the cations. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum chemical methods are excellent for studying static systems, Molecular Dynamics (MD) simulations are employed to investigate the time-dependent behavior of BMImI. These simulations model the movements of atoms and molecules over time, providing a window into the liquid's dynamic properties.

Ab Initio Molecular Dynamics (AIMD) is a highly sophisticated simulation technique that combines the principles of MD with quantum mechanical calculations for the forces between atoms at each step of the simulation. This avoids the pre-parameterization required for classical MD, often leading to a more accurate description of the electronic environment and intermolecular interactions.

AIMD simulations of similar imidazolium-based ionic liquids have revealed crucial details that are sometimes missed by classical simulations. acs.org For example, AIMD studies on [bmim][PF₆] have shown a high degree of cation-anion hydrogen bonding that resembles the crystalline state, a feature that is often underestimated in classical force fields. Furthermore, these simulations can capture the polarization of the anion in the condensed phase, an effect where the electron cloud of the anion is distorted by the electric field of the surrounding ions.

For BMImI, an AIMD simulation would provide unparalleled insight into the dynamic nature of the hydrogen bonds, the true distribution of charges in the liquid state, and the correlated motions of the ions, offering a benchmark for refining simpler, more computationally efficient classical models.

Simulation Methodologies and Ensemble Considerations

The theoretical investigation of this compound ([BMMIm]I) and related imidazolium-based ionic liquids (ILs) relies on a variety of sophisticated computational methodologies to probe their structural and dynamic properties at the molecular level. Molecular dynamics (MD) simulations are a cornerstone technique, providing insights into the time-evolved behavior of these systems. nih.govresearchgate.net Both all-atom and coarse-grained models are employed, with simulations often conducted in the isothermal-isobaric (NPT) ensemble to replicate laboratory conditions of constant temperature and pressure. acs.orgacs.org

A critical component of classical MD simulations is the force field, which defines the potential energy of the system. Force fields for ILs, such as variants of OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) and CHARMM (Chemistry at HARvard Macromolecular Mechanics), are developed using a combination of quantum mechanical calculations and fitting to experimental data. acs.orgacs.org Ab initio calculations, particularly Density Functional Theory (DFT), are frequently used to derive equilibrium geometries and partial atomic charges for the force field parameterization. acs.orgacs.orgarxiv.org However, a known challenge with many nonpolarizable force fields for ILs is the overestimation of viscosity and underestimation of diffusion coefficients. This is attributed to the use of fixed integer charges on the ions, which does not account for electronic polarizability and charge transfer effects. researchgate.netnih.gov A common and effective workaround is the uniform scaling of partial atomic charges, typically by a factor of 0.8 to 0.9, which has been shown to significantly improve the prediction of transport properties. researchgate.netnih.govnih.gov

For a more fundamental understanding that incorporates electronic effects from first principles, ab initio molecular dynamics, such as the Car-Parrinello molecular dynamics (CPMD) method, are utilized. researchgate.net These methods, based on DFT, intrinsically include polarization effects, offering a more accurate description of the electronic structure during the simulation. researchgate.netuchicago.edu DFT calculations are also employed independently of MD to analyze ground state electronic structures, spectroscopic features (IR and Raman), and interionic interactions through methods like Reduced Density Gradient (RDG) analysis. ucl.ac.uk

Effect of C2-Methylation on Ion Pair Dynamics and Phase Transitions

The substitution of a hydrogen atom with a methyl group at the C2 position of the imidazolium ring, which distinguishes 1-butyl-2,3-dimethylimidazolium from its widely studied counterpart 1-butyl-3-methylimidazolium, induces significant changes in the physical properties of the ionic liquid. Computational studies have been pivotal in elucidating the molecular-level origins of these changes.

The primary consequence of C2-methylation is a notable alteration of the ion pair dynamics. rsc.org The introduction of the bulkier methyl group creates steric hindrance that restricts the rotation of the anion around the cation. rsc.orgmdpi.com This "hindered dynamics" is the source of what is known as the C2-methylation effect. rsc.org Computational calculations of the potential energy surface for anion rotation clearly demonstrate a higher energy barrier for methylated cations compared to their protonated (non-methylated) analogues. ucl.ac.ukrsc.org This restriction reduces the number of low-energy configurations available to the ion pair. mdpi.com

This microscopic change has macroscopic consequences. The more hindered ion pair dynamics are directly reflected in an increase in the glass transition temperature (Tg). rsc.org Furthermore, the effect is considered to be fundamentally entropic. rsc.org While C2-methylation has been shown to have a negligible impact on the enthalpy of vaporization, it leads to a decrease in the entropy of vaporization. rsc.org This entropic reduction is a direct result of the constrained ion pair dynamics in both the liquid and gas phases. rsc.org These computational findings have challenged earlier hypotheses that attributed the effects of C2-methylation primarily to the removal of a potential C2-H hydrogen bond, suggesting instead that the entropic changes due to steric hindrance are the dominant factor. rsc.orgmdpi.com

| Rotation Angle (°) | Relative Energy (kJ/mol) for [C1C1im][NTf2] (Non-methylated) | Relative Energy (kJ/mol) for [C1C1C1im][NTf2] (C2-Methylated) |

|---|---|---|

| 10.0 | 81.0 | 41.8 |

| 40.0 | 13.5 | 10.4 |

| 60.0 | 0.0 | 5.9 |

| 90.0 | 3.9 | 15.9 |

| 120.0 | 17.6 | 29.0 |

| 150.0 | 23.6 | 53.7 |

| 180.0 | 27.8 | - |

Data adapted from supplementary information in Rodrigues et al., Phys. Chem. Chem. Phys., 2017, 19. rsc.org

Microscopic Picture of Ionic Liquid Structural Arrangements Around Amino Acid Side Chains

Computational studies, particularly using Density Functional Theory (DFT), provide a detailed microscopic picture of the interactions between imidazolium-based ionic liquids and amino acids. These investigations are crucial for understanding the behavior of these ILs in biological contexts, such as protein stabilization or biomass processing.

A DFT study on the interaction between various imidazolium cations and the amino acid tyrosine (Tyr) revealed distinct interaction patterns depending on the site of methylation on the cation. ccspublishing.org.cn When the imidazolium cation is methylated at the C2 position, as in 1-butyl-2,3-dimethylimidazolium, the dominant interactions with the tyrosine side chain (the phenol (B47542) group) are hydrogen bonding and π+-π stacking between the imidazolium and benzene (B151609) rings. ccspublishing.org.cn The binding is primarily driven by electrostatic effects. ccspublishing.org.cn

Molecular dynamics simulations of proteins in aqueous IL solutions further show that IL ions can rearrange the hydrogen bond network at the protein-water interface. nih.gov This involves the breaking of some protein-water hydrogen bonds and the formation of new protein-IL hydrogen bonds, which can lead to enhanced rigidity and stability of the protein structure. nih.gov The specific arrangement is a complex interplay of electrostatic forces, hydrogen bonding, and hydrophobic interactions between the IL ions and the various amino acid side chains exposed on the protein surface.

Future Research Directions and Emerging Opportunities for Bmimi

Exploration of Novel Synthetic Pathways and Derivatization

The conventional synthesis of 1-butyl-2,3-dimethylimidazolium iodide involves the direct quaternization of 1,2-dimethylimidazole (B154445) with 1-iodobutane (B1219991). researchgate.netznaturforsch.com This method is noted for its convenience and high yield, with reported yields around 85% after a 20-hour reaction time. znaturforsch.com

Future research is moving beyond this standard batch synthesis towards more advanced and sustainable methods. A promising direction is the development of continuous flow processes. rsc.org Such systems can enable the large-scale, selective, and rapid synthesis of substituted imidazoles, which can then be alkylated to form a wide array of imidazolium (B1220033) ionic liquids, including BMImI. rsc.org This approach offers significant advantages in terms of process control, scalability, and safety.

Derivatization represents a critical strategy for fine-tuning the physicochemical properties of the ionic liquid for specific applications. This is most commonly achieved by modifying the anionic or cationic component. The properties of the 1-butyl-2,3-dimethylimidazolium cation can be systematically altered by pairing it with different anions. Anion exchange allows for the creation of a family of related ionic liquids with tailored characteristics such as hydrophobicity, coordinating ability, and thermal stability. iolitec.deresearchgate.net For instance, an anion exchange in which the bromide (Br⁻) in 1-butyl-2,3-dimethylimidazolium bromide is replaced by bis(trifluoromethanesulfonyl)imide (TFSI⁻) results in the formation of a different ionic liquid with distinct properties. researchgate.net

| Cation | Anion | Compound Name | CAS Number |

| 1-Butyl-2,3-dimethylimidazolium | Iodide | This compound | 108203-70-9 |

| 1-Butyl-2,3-dimethylimidazolium | Bromide | 1-Butyl-2,3-dimethylimidazolium bromide | Not specified |

| 1-Butyl-2,3-dimethylimidazolium | Chloride | 1-Butyl-2,3-dimethylimidazolium chloride | 98892-75-2 |

| 1-Butyl-2,3-dimethylimidazolium | Bis(trifluoromethylsulfonyl)imide | 1-Butyl-2,3-dimethylimidazolium bis(trifluoromethylsulfonyl)imide | 350493-08-2 |

| 1-Butyl-2,3-dimethylimidazolium | Tetrafluoroborate (B81430) | 1-Butyl-2,3-dimethylimidazolium tetrafluoroborate | 402846-78-0 |

| 1-Butyl-2,3-dimethylimidazolium | Triflate | 1-Butyl-2,3-dimethylimidazolium triflate | 765910-73-4 |

This table showcases derivatives of the 1-butyl-2,3-dimethylimidazolium cation achieved through anion exchange.

Advanced Spectroscopic Probes for Real-Time Mechanistic Insights

Detailed structural and electronic characterization is fundamental to understanding the behavior of BMImI. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are routinely used to confirm its molecular structure. researchgate.netznaturforsch.com For BMImI, ¹H and ¹³C NMR provide specific chemical shifts that are characteristic of the cation's protons and carbons. znaturforsch.com

X-ray single-crystal crystallography offers precise insights into the solid-state packing and intermolecular interactions. researchgate.netznaturforsch.com Studies have shown that BMImI crystallizes in the monoclinic crystal system with the space group P2₁/c. researchgate.netznaturforsch.com Unlike its bromide analogue, which exhibits π-stacking interactions between the imidazolium rings, the crystal structure of BMImI does not show such interactions. researchgate.netznaturforsch.com The closest interionic contacts between the iodide anion and hydrogen atoms on the cation (I···H) are in the range of 2.914(1) to 3.196(1) Å. researchgate.netznaturforsch.com

| Parameter | This compound |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.821(2) |

| b (Å) | 14.221(3) |

| c (Å) | 15.079(2) |

| β (°) | 90.01(3) |

| Z | 8 |

Crystallographic data for this compound. researchgate.netznaturforsch.com

Future research will increasingly rely on advanced spectroscopic probes to gain real-time mechanistic insights. For the closely related 1-butyl-3-methylimidazolium iodide (bmimI), UV-Visible and Infrared (IR) spectroscopy have been employed to study its electronic transitions. researchgate.net These techniques, particularly when combined with computational models, can elucidate the nature of charge transfer interactions between the cation and anion, which are responsible for the compound's characteristic pale yellow color. researchgate.net

Development of Predictive Computational Models for Structure-Property Relationships

Computational modeling is an indispensable tool for predicting the properties of ionic liquids and understanding their behavior at a molecular level. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations have been successfully used to characterize the spectral features of similar imidazolium iodides. researchgate.net These models help assign electronic transitions and explain observed properties like color by analyzing the charge transfer from the anion to the imidazolium cation ring. researchgate.net

Molecular dynamics (MD) simulations are another powerful computational tool, particularly for understanding the interactions of ionic liquids in complex environments. researchgate.net For example, MD simulations have been used to investigate the interactions between imidazolium-based ionic liquids and proteins, revealing how the choice of anion plays a vital role in modulating the stability and activity of the protein. researchgate.net Developing more sophisticated and accurate predictive models for BMImI will accelerate the design of task-specific ionic liquids for applications in catalysis, separations, and biochemistry.

Expansion into Novel Catalytic Transformations and Sustainable Processes

Imidazolium-based ionic liquids are highly regarded as designer solvents and catalysts for a variety of chemical transformations. The 1-butyl-2,3-dimethylimidazolium cation, when paired with a chloride anion, has been used as a model ionic liquid for the conversion of fructose (B13574) into 5-hydroxymethylfurfural (B1680220) (HMF), a key platform chemical derived from biomass. sigmaaldrich.com

A significant opportunity lies in using BMImI and its derivatives in sustainable, continuous flow processes. rsc.org The unique properties of ionic liquids, such as their negligible vapor pressure and high thermal stability, make them ideal media for catalytic reactions. They can enhance catalyst stability and facilitate easy separation and recycling of expensive metal catalysts. rsc.org The Eastman Chemical Company's industrial process for the isomerization of 3,4-epoxybut-1-ene to 2,5-dihydrofuran, which uses a phosphonium (B103445) iodide ionic liquid, serves as a successful blueprint for how these systems can be implemented on an industrial scale using continuous stirred-tank reactors and efficient liquid-liquid extraction for catalyst recovery. rsc.org

Integration into Next-Generation Energy Storage and Conversion Technologies

The unique electrochemical properties of BMImI and its derivatives make them highly promising candidates for next-generation energy technologies, particularly in dye-sensitized solar cells (DSSCs) and batteries.

In the field of energy conversion, imidazolium iodides are key components of the electrolyte in DSSCs. bohrium.comsigmaaldrich.com The electrolyte, typically an iodide/triiodide redox couple dissolved in a solvent, is crucial for regenerating the dye and transporting charge between the electrodes. sigmaaldrich.com Research on a polyurethane acrylate (B77674) (PUA) gel polymer electrolyte (GPE) showed that the addition of 1-butyl-3-methylimidazolium iodide (BMII), a close structural relative of BMImI, significantly improved performance. bohrium.com

| BMII Content (wt %) | Ionic Conductivity (S cm⁻¹) | Jsc (mA cm⁻²) | Voc (V) | Solar Conversion Efficiency (%) |

| 6 | (4.17 ± 0.01) × 10⁻⁴ | 23.03 ± 0.2 | 0.54 ± 0.01 | 5.72 ± 0.14 |

Performance of a Dye-Sensitized Solar Cell (DSSC) utilizing a gel polymer electrolyte enhanced with 6 wt % 1-butyl-3-methylimidazolium iodide (BMII). bohrium.com

In energy storage, derivatives of BMImI are being explored to enhance the safety and performance of lithium batteries. researchgate.netacs.orgsigmaaldrich.com Due to their low volatility and non-flammability, ionic liquids are considered safer alternatives to conventional carbonate-based electrolytes. acs.orgsigmaaldrich.com Specifically, 1-butyl-2,3-dimethylimidazolium bis(trifluoromethylsulfonyl)imide (BMMI-TFSI) has been studied for its thermal stability in contact with charged electrode materials. acs.org Furthermore, the bromide derivative (BMI-Br) has been utilized as an organic ionic plastic crystal (OIPC) in a composite polymer electrolyte for lithium metal batteries. researchgate.net This approach led to a high capacity retention of 99.7% and a coulombic efficiency of 99.5% after 300 cycles at a 1C rate, demonstrating a path toward more reliable solid-state batteries. researchgate.net

Investigation of Interfacial Phenomena in Complex Systems

Understanding and controlling interfacial phenomena is critical for optimizing the performance of BMImI in various applications. At the most fundamental level, X-ray crystallography provides a static picture of the interactions between ions in the solid state, revealing the specific distances and geometries of interionic contacts. researchgate.netznaturforsch.com

In more complex systems, the interface between the ionic liquid and other phases dictates its function. For example, the interaction of imidazolium-based ionic liquids with proteins is an area of intense research. researchgate.net Studies on α-chymotrypsin have shown that the anion of the ionic liquid plays a crucial role in its effect on the protein's structure, highlighting the importance of the ionic liquid-protein interface. researchgate.net

In energy storage devices, the formation of a stable solid electrolyte interphase (SEI) at the electrode-electrolyte interface is paramount for battery longevity and safety. mdpi.com The composition and stability of the SEI are directly influenced by the components of the ionic liquid electrolyte. In another context, the creation of stable liquid-liquid interfaces in micro-flow reactors using ionic liquids enables novel electrosynthetic reactions by controlling mass transfer through diffusion. rsc.org Future research will focus on precisely characterizing and engineering these complex interfaces to unlock new functionalities for BMImI.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-Butyl-2,3-dimethylimidazolium iodide to ensure high purity and yield?

- Methodology : The compound is synthesized via alkylation of 1,2-dimethylimidazole with 1-iodobutane under reflux in a polar aprotic solvent (e.g., acetonitrile) for 24–48 hours. Purification involves repeated recrystallization from ethanol/ethyl acetate mixtures to remove unreacted precursors. Characterization via - and -NMR spectroscopy confirms the absence of impurities, while X-ray crystallography validates the ionic lattice structure .

Q. What characterization techniques are critical for confirming the structural integrity of this compound?

- Key Techniques :

- X-ray Diffraction : Resolves cation-anion arrangements (e.g., iodide ions positioned 2.914–3.196 Å from imidazolium H-atoms) and absence of π-stacking in the iodide salt compared to bromide analogs .

- Thermal Analysis : Differential Scanning Calorimetry (DSC) confirms a melting point of 97°C, while Thermogravimetric Analysis (TGA) indicates thermal stability up to 257°C .

- NMR Spectroscopy : -NMR in DMSO- shows characteristic peaks for butyl chain protons (δ 0.8–1.7 ppm) and methyl groups on the imidazolium ring (δ 2.4–3.2 ppm) .

Q. How do the crystal structures of this compound and its bromide counterpart differ?

- Structural Insights :

- The bromide salt exhibits π-stacking between imidazolium rings (3.445 Å separation), while the iodide lacks this interaction due to larger anion size.

- Iodide anions form weaker C–H···I hydrogen bonds (2.914–3.196 Å) compared to bromide (2.733–2.903 Å), influencing ionic mobility and solubility .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the interaction mechanisms of this compound with organic substrates?

- Approach : Density Functional Theory (DFT) simulations model cation-anion charge distribution and hydrogen-bonding strengths. Electrospray Ionization Mass Spectrometry (ESI-MS) validates interactions, such as preferential binding of iodide to H-bond acceptors (e.g., ethyl acrylate) in reaction systems .

Q. What strategies resolve contradictions in reported physicochemical data (e.g., melting points, solubility) across studies?

- Resolution Methods :

- Purity Assessment : High-Performance Liquid Chromatography (HPLC) quantifies residual solvents or byproducts.

- Controlled Conditions : Standardize humidity control (hygroscopicity affects melting points) and use inert atmospheres during thermal analysis .

Q. How do structural modifications at the imidazolium ring influence the electrochemical behavior of this compound?

- Key Findings :

- Substituents at the 2,3-positions hinder rotational freedom, reducing ionic conductivity compared to 1-butyl-3-methylimidazolium analogs.

- Methyl groups increase hydrophobicity, making the iodide less suitable for aqueous-phase reactions but ideal for non-polar solvent systems .

Q. What advanced spectroscopic techniques elucidate anion-cation interactions in this compound?

- Techniques :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.